molecular formula C19H21ClN4O4S B2533213 N1-(2-chlorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1428364-90-2

N1-(2-chlorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Katalognummer B2533213
CAS-Nummer: 1428364-90-2
Molekulargewicht: 436.91
InChI-Schlüssel: UVHTXUGFBKBQDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-chlorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling and survival.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and survival. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways. N1-(2-chlorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and ultimately the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N1-(2-chlorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a potent and selective inhibitor of BTK, making it a useful tool for studying the role of BTK in various cellular processes. However, like many small molecule inhibitors, this compound has limitations in terms of its specificity and off-target effects. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several potential future directions for the use of N1-(2-chlorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide in cancer therapy. One potential application is in combination with other targeted therapies, such as inhibitors of PI3K or AKT, which are downstream targets of BTK signaling. Another potential application is in combination with immunotherapies, such as checkpoint inhibitors, which have shown promise in the treatment of various types of cancer. Finally, this compound may have potential as a treatment for autoimmune diseases, such as rheumatoid arthritis, where BTK plays a critical role in the activation of immune cells.

Synthesemethoden

The synthesis of N1-(2-chlorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with 4-piperidinylmethylamine to form the intermediate compound 2-chlorobenzamide. This intermediate is then reacted with pyridine-3-sulfonyl chloride to form the pyridine-3-sulfonamide derivative. Finally, the oxalamide moiety is introduced by reacting the pyridine-3-sulfonamide derivative with oxalyl chloride in the presence of triethylamine.

Wissenschaftliche Forschungsanwendungen

N1-(2-chlorophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide has been extensively studied in preclinical models of various types of cancer, including diffuse large B-cell lymphoma, mantle cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Eigenschaften

IUPAC Name

N'-(2-chlorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c20-16-5-1-2-6-17(16)23-19(26)18(25)22-12-14-7-10-24(11-8-14)29(27,28)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHTXUGFBKBQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.